2-(1-Heptynyl)nicotinonitrile
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Overview
Description
2-(1-Heptynyl)nicotinonitrile is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . It is a derivative of nicotinonitrile, featuring a heptynyl group attached to the second position of the pyridine ring. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Heptynyl)nicotinonitrile can be achieved through various synthetic routes. One common method involves the reaction of nicotinonitrile with heptynyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nicotinonitrile, allowing it to react with the heptynyl halide .
Industrial Production Methods
the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
2-(1-Heptynyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(1-Heptynyl)nicotinonitrile is primarily used in scientific research, particularly in the field of proteomics. It serves as a specialty reagent for studying protein interactions and modifications.
Mechanism of Action
The mechanism of action of 2-(1-Heptynyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The heptynyl group can facilitate binding to hydrophobic pockets within proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hexynyl)nicotinonitrile
- 2-(1-Octynyl)nicotinonitrile
- 2-(1-Butynyl)nicotinonitrile
Uniqueness
2-(1-Heptynyl)nicotinonitrile is unique due to its specific heptynyl group, which provides distinct hydrophobic interactions and steric effects compared to other alkynyl derivatives. This uniqueness can result in different binding affinities and biological activities, making it a valuable compound for research .
Properties
IUPAC Name |
2-hept-1-ynylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-3-4-5-6-9-13-12(11-14)8-7-10-15-13/h7-8,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLLOCXHRPLHBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1=C(C=CC=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266442 |
Source
|
Record name | 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-68-8 |
Source
|
Record name | 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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